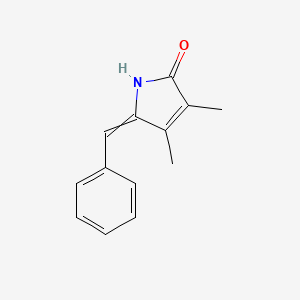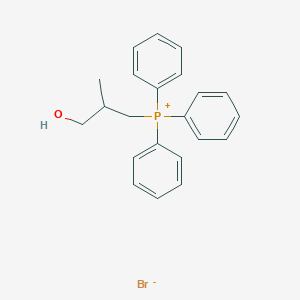
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is a quaternary phosphonium compound It is characterized by the presence of a triphenylphosphonium group attached to a 3-hydroxy-2-methylpropyl moiety, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is to react triphenylphosphine with 3-bromo-2-methylpropanol in the presence of a base to form the desired phosphonium salt. The reaction conditions often include:
- Solvent: Polar organic solvents such as acetonitrile or dichloromethane.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of substituted phosphonium salts.
科学研究应用
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in targeting specific cellular components due to its lipophilic nature.
Medicine: Explored for its potential as an antineoplastic agent and in drug delivery systems.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cellular membranes due to its lipophilic nature, allowing it to reach intracellular targets. It may interact with mitochondrial components, affecting cellular metabolism and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: Similar structure but with a methyl group instead of the 3-hydroxy-2-methylpropyl moiety.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group instead of the hydroxypropyl group.
Uniqueness
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it distinct from other phosphonium salts and enhances its versatility in various chemical reactions and applications.
属性
CAS 编号 |
73805-15-9 |
|---|---|
分子式 |
C22H24BrOP |
分子量 |
415.3 g/mol |
IUPAC 名称 |
(3-hydroxy-2-methylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KLRCNKUKJUSLOA-UHFFFAOYSA-M |
规范 SMILES |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


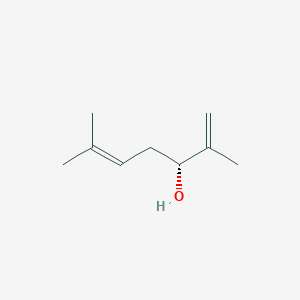

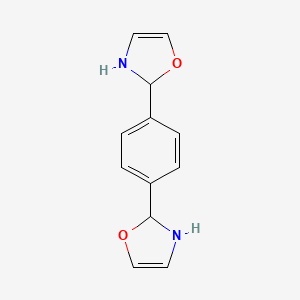
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
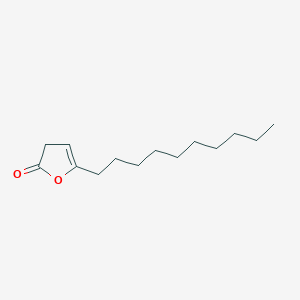
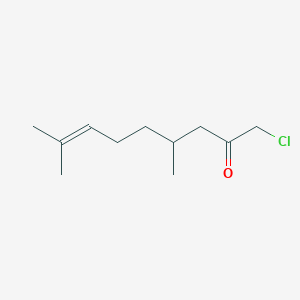
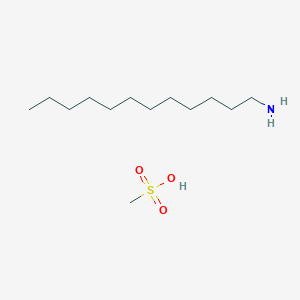
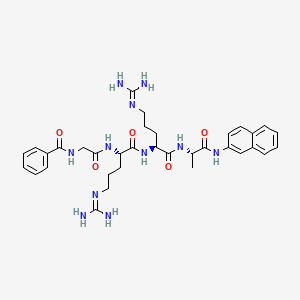
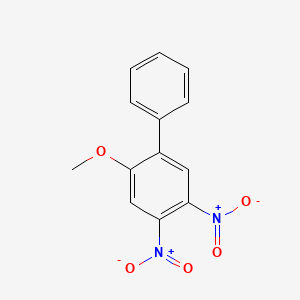
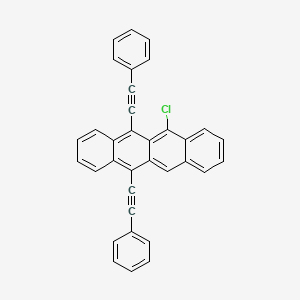
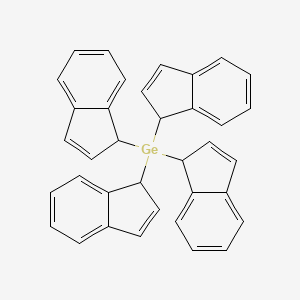
silane](/img/structure/B14429194.png)
